Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, a formyl group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate typically involves multiple steps. The reaction conditions often involve the use of reagents such as sodium borohydride for reduction and tert-butyl (dimethyl)silyl chloride for protection .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-formylpyridin-2-yl)carbamate: Similar structure but lacks the amino group.
Tert-butyl carbamate: Lacks the pyridine ring and formyl group.
(2-amino-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-amino-4-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-5-10-11(14)9(8-17)4-6-15-10/h4,6,8H,5,7,14H2,1-3H3,(H,16,18) |
InChI Key |
POOIPZWXFQCKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CC(=C1N)C=O |
Origin of Product |
United States |
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